molecular formula C10H13IN2 B1307758 1-(4-Iodophenyl)piperazine CAS No. 96530-59-5

1-(4-Iodophenyl)piperazine

Cat. No.: B1307758
CAS No.: 96530-59-5
M. Wt: 288.13 g/mol
InChI Key: CFZRRGPCDUOJHX-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)piperazine is an organic compound with the molecular formula C10H13IN2 It is a derivative of piperazine, where one of the hydrogen atoms on the piperazine ring is replaced by a 4-iodophenyl group

Scientific Research Applications

1-(4-Iodophenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with various biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of piperazine compounds, in general, involves binding to GABA receptors. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis .

Safety and Hazards

Safety data sheets indicate that 1-(4-Iodophenyl)piperazine may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, to not eat, drink or smoke when using this product, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Iodophenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 4-iodoaniline with piperazine in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodophenyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The aromatic ring can undergo reduction to form the corresponding cyclohexyl derivative.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide in the presence of a copper catalyst.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution Reactions: Products include azido derivatives or nitriles.

    Oxidation Reactions: N-oxides of this compound.

    Reduction Reactions: Cyclohexyl derivatives of the compound.

Comparison with Similar Compounds

1-(4-Iodophenyl)piperazine can be compared with other similar compounds, such as:

  • 1-(4-Bromophenyl)piperazine
  • 1-(4-Fluorophenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine

Uniqueness: The presence of the iodine atom in this compound imparts unique chemical properties, such as increased molecular weight and specific reactivity patterns. This makes it distinct from its bromine, fluorine, and methoxy analogs, which may exhibit different biological activities and chemical behaviors.

Properties

IUPAC Name

1-(4-iodophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZRRGPCDUOJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399915
Record name 1-(4-iodophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96530-59-5
Record name 1-(4-iodophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Iodophenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Over a period of 15 minutes samples of iodine (8.62 grams, 0.034 mol) and silver benzoate (7.78 grams, 0.034mol) were added in portions to a magnetically stirred solution of 5 grams of 1-phenylpiperazine in 80 mL acetic acid. The mixture stirred for Ihour. The solvent was evaporated and the residue partioned between 150 mL diethyl ether and 150 mL 2N sodium hydroxide. The organic layer was washed with 100 mL water, 100 mL brine, then dried over potassium carbonate and concentrated in vacuo to yield 1.0 gram (11%) of 1-(4-iodophenyl)-piperzine (110°-115° C.). The material obtained wasused without further purification. 1H NMR (CDCl3, dTMS) 7.51 (2H, d, 3JHH =9 Hz, m-ArH), 6.69 (2H, d, 3JHH =9 Hz, o-ArH), 3.17 (4H, m), 3.04 (4H, m). 13C NMR (CDCl3) 151.36, 137.73, 118.05, 81.35, 49.92, 45.95.
Quantity
8.62 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
7.78 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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